2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
Description
2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a heterocyclic amino acid derivative featuring a pyrazole ring substituted with methyl groups at positions 3 and 3. The compound’s structure comprises a 2-methylpropanoic acid backbone with an amino group at position 2 and a pyrazole moiety at position 4.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-6-4-7(2)12(11-6)5-9(3,10)8(13)14/h4H,5,10H2,1-3H3,(H,13,14) |
InChI Key |
MGFYCRBDRDEUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)(C(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with a suitable alpha-amino acid derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- Conversely, the 4-ethyl group (in ) increases lipophilicity, which may enhance membrane permeability .
- Functional Group Variations: The ethoxycarbonyl group (in ) replaces the amino group, altering hydrogen-bonding capacity and acidity. This modification could shift reactivity toward ester hydrolysis or nucleophilic substitution .
Biological Activity
2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS No. 1249565-69-2) is a compound of significant interest in medicinal chemistry and pharmacology. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies and case analyses.
Chemical Structure and Properties
The molecular formula of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is with a molecular weight of approximately 196.25 g/mol. Its structure features a pyrazole ring, which is known for its biological activity in various contexts.
Biological Activity Overview
1. Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that modifications to the pyrazole structure can enhance its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the amino group in the compound may contribute to its interaction with microbial cell walls.
2. Anticancer Activity
The pyrazole moiety has been associated with anticancer properties. A study demonstrated that compounds similar to 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid showed inhibition of cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines . Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways.
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of pyrazole derivatives. For example, animal models treated with similar compounds exhibited reduced neuroinflammation and improved cognitive function following induced oxidative stress . This suggests a possible application in neurodegenerative diseases such as Alzheimer's.
The biological activity of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors has been observed, suggesting potential applications in treating mood disorders or cognitive decline.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
